Maleinsäurehydrazid

Übersicht

Beschreibung

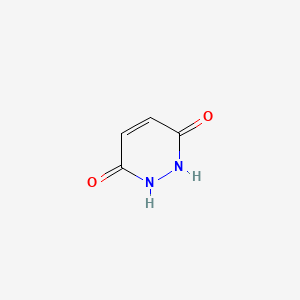

Maleinsäurehydrazid, auch bekannt unter seinem IUPAC-Namen 1,2-Dihydropyridazin-3,6-dion, ist ein synthetisches Pflanzenwachstumsregulator. Es wird hauptsächlich zur Hemmung der Zellteilung in Pflanzen verwendet, wodurch unerwünschtes Wachstum wie das Austreiben von Lagerpflanzen wie Kartoffeln, Zwiebeln, Knoblauch und Karotten verhindert wird . This compound wurde erstmals in den 1940er Jahren entdeckt und hat seitdem verschiedene Anwendungen in der Landwirtschaft und wissenschaftlichen Forschung gefunden .

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

1.1 Plant Growth Regulation

Maleic hydrazide serves primarily as a plant growth regulator, influencing various physiological processes in plants. It is known to inhibit cell division and elongation, thereby controlling growth rates. This property is particularly useful in managing crop heights and improving harvest efficiency. For example, maleic hydrazide has been effectively used in tomato cultivation to control broomrape (Phelipanche spp.) infestations. Field experiments revealed that specific application rates (e.g., 400 g a.i. ha^-1) significantly reduced parasitism by inhibiting the attachment of broomrape seeds to tomato roots .

1.2 Herbicidal Properties

As a herbicide, maleic hydrazide is effective against certain weeds, particularly those that are difficult to control through conventional methods. It acts by disrupting the germination and early growth stages of target plants. Studies have shown that maleic hydrazide can inhibit the germination of broomrape seeds while having minimal phytotoxic effects on crops like tomatoes .

1.3 Use in Hybridization

In plant breeding, maleic hydrazide has been utilized as a gametocide to facilitate hybridization processes. Research indicates that it can effectively emasculate flowers of species such as Setaria viridis, allowing for controlled cross-pollination without damaging the stigma's receptivity . This application enhances the efficiency of hybridization efforts in crop improvement programs.

Health and Environmental Considerations

2.1 Toxicity and Carcinogenicity Studies

The safety of maleic hydrazide has been a topic of extensive research due to its potential health risks. Studies have indicated that while maleic hydrazide exhibits mutagenic properties in cell cultures and animal models, there is insufficient evidence to classify it as a human carcinogen . Long-term feeding studies in rats have suggested that the no-observed-adverse-effect level is below 1% in their diet . However, concerns remain regarding impurities such as hydrazine, which may contribute to carcinogenicity findings.

2.2 Regulatory Assessments

Regulatory bodies have conducted thorough risk assessments on maleic hydrazide's use in agriculture, evaluating its impact on human health and the environment. The European Food Safety Authority has highlighted the need for continuous monitoring and assessment of its applications across various crops, including onions, garlic, and potatoes . These assessments aim to ensure that the benefits of using maleic hydrazide outweigh potential risks.

Summary of Findings

The applications of maleic hydrazide span agricultural practices and scientific research with significant implications for crop management and breeding techniques. While its benefits as a growth regulator and herbicide are well-documented, ongoing research into its safety profile remains crucial.

Wirkmechanismus

Target of Action

Maleic hydrazide (MH) is a plant growth regulator that primarily targets the process of cell division in plants . It is known to inhibit plant growth without causing significant morphological abnormalities .

Mode of Action

MH interacts with its targets by suppressing the process of cell division . It is absorbed by the leaves and roots of plants and is actively transported to meristematic tissues where cell division occurs . This interaction results in a substantial inhibition of growth in both fronds and roots .

Biochemical Pathways

MH affects several biochemical pathways in plants. It has been reported to down-regulate the expression of some genes related to auxin response reaction, a key hormone in plant growth and development . On the other hand, it up-regulates the expression of some genes involved in carbon fixation, C4 pathway of photosynthesis, starch biosynthesis, and abscisic acid (ABA) signal transduction pathway . These changes in gene expression lead to an increase in starch contents of plants .

Pharmacokinetics

It is known that mh must be absorbed and translocated to be effective . It is typically applied to the upper half or third of the plant within 24 hours of topping, and it penetrates extensively into the plant .

Result of Action

The primary result of MH’s action is the inhibition of plant growth and an increase in biomass and starch content in some plants . For example, in Spirodela polyrrhiza 7498, a type of duckweed, treatment with MH led to a substantial inhibition of growth and an increase in starch contents . The starch content was found to be about 20-fold higher than the control .

Action Environment

The action, efficacy, and stability of MH can be influenced by environmental factors. It is applied to the foliage of various crops including potato, onion, garlic, and carrot to prevent sprouting during storage . It can also be used to control volunteer potatoes that are left in the field during harvesting .

Biochemische Analyse

Biochemical Properties

Maleic hydrazide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It inhibits the enzyme cytochrome P450 , which is involved in the metabolism of many endogenous and exogenous compounds . Additionally, maleic hydrazide interacts with DNA polymerase , affecting DNA synthesis and repair processes . These interactions are primarily non-covalent, involving hydrogen bonding and van der Waals forces.

Cellular Effects

Maleic hydrazide exerts various effects on different types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, maleic hydrazide has been shown to inhibit the mitogen-activated protein kinase (MAPK) pathway , leading to reduced cell proliferation . It also affects gene expression by downregulating genes involved in cell cycle progression and upregulating genes associated with stress responses . Furthermore, maleic hydrazide disrupts cellular metabolism by inhibiting key metabolic enzymes, leading to reduced ATP production and altered metabolic flux .

Molecular Mechanism

The molecular mechanism of maleic hydrazide involves several key processes. It binds to specific biomolecules, such as enzymes and receptors, through non-covalent interactions. For example, maleic hydrazide inhibits the activity of acetyl-CoA carboxylase , an enzyme involved in fatty acid synthesis, by binding to its active site . This inhibition leads to a decrease in fatty acid production and subsequent alterations in cellular lipid metabolism. Additionally, maleic hydrazide affects gene expression by binding to transcription factors and modulating their activity, resulting in changes in the expression of target genes.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Maleinsäurehydrazid wird durch die Reaktion von Hydrazinhydrat mit Maleinsäureanhydrid synthetisiert. Der Prozess beinhaltet das Erhitzen und Reagieren von Hydrazinhydrat mit verdünnter Schwefelsäure in Gegenwart eines Katalysators aus Seltenerdmetallen. Anschließend wird Maleinsäureanhydrid zugegeben, um eine Ringschlussreaktion durchzuführen. Das resultierende Produkt wird dann mit einer anorganischen Base neutralisiert, um this compound zu erhalten .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt einem ähnlichen Syntheseweg, ist jedoch für einen höheren Ertrag und eine höhere Kosteneffizienz optimiert. Die Verwendung eines Trifluormethansulfonat-Katalysators aus Seltenerdmetallen verbessert die Reaktionswirksamkeit, was zu einem höheren Ertrag an this compound führt und den Gehalt an Resthydrazin so kontrolliert, dass er die internationalen Standards erfüllt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Maleinsäurehydrazid unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Es kann durch Oxidationsmittel und starke Säuren zersetzt werden .

Häufige Reagenzien und Bedingungen

Oxidation: this compound kann zu Maleinsäure oxidiert werden.

Reduktion: Reduktionsreaktionen von this compound sind weniger verbreitet, können aber Reagenzien wie Natriumborhydrid beinhalten.

Substitution: This compound kann durch Substitutionsreaktionen mit Alkalimetallen oder Aminen wasserlösliche Alkali- und Aminsäure Salze bilden.

Hauptprodukte

Die Hauptprodukte, die bei der Oxidation von this compound gebildet werden, sind Maleinsäure und andere verwandte Verbindungen .

Vergleich Mit ähnlichen Verbindungen

Maleinsäurehydrazid ist einzigartig in seiner Fähigkeit, die Zellteilung zu hemmen, ohne die Zellvergrößerung zu beeinflussen. Ähnliche Verbindungen umfassen:

Hydrazin: Wird bei der Herstellung bestimmter Sprengstoffe und landwirtschaftlicher Fungizide verwendet.

Pyrazine: Natürlich vorkommende Verbindungen mit verschiedenen biologischen Aktivitäten.

This compound zeichnet sich durch seine spezifische Anwendung als Pflanzenwachstumsregulator und seine Fähigkeit aus, das Austreiben von Lagerpflanzen zu verhindern .

Biologische Aktivität

Maleic hydrazide (MH) is a chemical compound widely used in agriculture, primarily as a plant growth regulator and herbicide. Its biological activity is characterized by its effects on plant growth, potential mutagenicity, and carcinogenicity in various organisms. This article explores the biological activity of maleic hydrazide, highlighting its mechanisms of action, effects on different species, and relevant research findings.

Overview of Maleic Hydrazide

- Chemical Structure : Maleic hydrazide is a hydrazine derivative with the chemical formula .

- Uses : It is primarily used to inhibit sprouting in stored crops like potatoes and to control sucker growth in tobacco. It has also been applied in ornamental horticulture and turf management.

MH acts through several mechanisms that affect plant physiology:

- Inhibition of Cell Division : Maleic hydrazide disrupts mitosis, leading to reduced cell division and growth inhibition in plants .

- Interference with Plant Hormones : It is suggested that MH may function as an anti-auxin or anti-gibberellin, altering the metabolism of auxins and other growth regulators .

- Nucleic Acid Synthesis Inhibition : Research indicates that MH inhibits the synthesis of nucleic acids and proteins, which can lead to chromosomal aberrations in plant cells .

Plant Studies

Maleic hydrazide has been shown to have selective toxicity towards different plant species:

- Chromosome-Breaking Agent : MH induces chromosomal aberrations in higher plants, which resemble the effects seen with alkylating agents .

- Growth Regulation : In tomato plants (Solanum lycopersicum), MH was effective in controlling broomrape infestations, demonstrating its utility as a growth regulator when applied at specific rates .

Animal Studies

The effects of maleic hydrazide on animal models have raised concerns regarding its safety:

- Carcinogenicity : Studies have produced conflicting results regarding the carcinogenic potential of MH. While some studies indicate that it may be carcinogenic due to impurities like hydrazine, others suggest it does not pose significant cancer risks at certain exposure levels .

- Toxicity Levels : In rat studies, dietary levels above 1% were associated with adverse kidney effects but did not show significant tumor incidence . The presence of hydrazine as an impurity has been linked to observed carcinogenic effects in some animal studies .

Case Study 1: Tomato Crop Management

A field study conducted in Israel demonstrated the effectiveness of MH in managing broomrape infestations in tomato crops. The study optimized application rates and timing, showing that multiple split applications significantly reduced broomrape biomass, leading to improved crop yields .

Case Study 2: Carcinogenicity Assessment

A long-term feeding study involving rats assessed the potential carcinogenic effects of maleic hydrazide. The results indicated no significant increase in tumor incidence at dietary levels below 1%, although proteinuria was noted at higher concentrations . This highlights the importance of evaluating both the compound and its impurities when assessing health risks.

Summary of Research Findings

Eigenschaften

IUPAC Name |

1,2-dihydropyridazine-3,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2/c7-3-1-2-4(8)6-5-3/h1-2H,(H,5,7)(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGRDGMRNKXEXQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2 | |

| Record name | MALEIC HYDRAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8806 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020792 | |

| Record name | Maleic hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Maleic hydrazide is an odorless white solid. Sinks in water. (USCG, 1999), Colorless, crystalline solid; [HSDB] White solid; Formulated as emulsifiable concentrate and soluble concentrate (liquid and solid); [Reference #1] | |

| Record name | MALEIC HYDRAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8806 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Maleic hydrazide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1683 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes (NTP, 1992) | |

| Record name | MALEIC HYDRAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8806 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

572 °F (300 °C) (Closed cup) | |

| Record name | MALEIC HYDRAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 0.1 mg/mL at 68 °F (NTP, 1992), Solubility at 25 °C: water 0.6%, ethanol 0.1%, DMF 2.4% /Technical maleic hydrazide/, Solubility in water at 25 °C, 300,000 mg/L at 20 °C and 340,000 mg/L at 25 °C /Maleic hydrazide potassium salt/, Solubility in water at 25 °C, 200 g/kg /Maleic hydrazide sodium salt/, Slightly sol in hot alcohol, more sol in hot water, SOL IN AQ ALKALI & CERTAIN ORG BASES, Sol @ 25 °C in acetone, 1000 ppm; water, 6000 ppm; dimethylformamide, 20400 ppm; dimethyl sulfoxide, 90000 ppm; xylene <1000 ppm, In water, 4,507 mg/L at 25 °C | |

| Record name | MALEIC HYDRAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8806 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MALEIC HYDRAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.6 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.60 at 25 °C | |

| Record name | MALEIC HYDRAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8806 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MALEIC HYDRAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000277 [mmHg], 7.5X10-8 mm Hg at 25 °C | |

| Record name | Maleic hydrazide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1683 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | MALEIC HYDRAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Maleic hydrazide inhibits mitosis in actively growing tissues of treated plants and also has profound effects on rate of respiration. ... Maleic acid ... reacts with -SH compounds ... /and/ competes with receptor sites of ... succinic dehydrogenase. ... Inhibition ... may represent site of action ... in plants. | |

| Record name | MALEIC HYDRAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Technical grade maleic hydrazide contains hydrazine as a contaminant., Products can contain small amount of hydrazide as impurity. | |

| Record name | MALEIC HYDRAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from water, COLORLESS CRYSTALLINE SOLID | |

CAS No. |

123-33-1 | |

| Record name | MALEIC HYDRAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8806 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Maleic hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maleic hydrazide [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MALEIC HYDRAZIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48832 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MALEIC HYDRAZIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13892 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MALEIC HYDRAZIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8823 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-Pyridazinedione, 1,2-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Maleic hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridazine-3,6-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.201 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MALEIC HYDRAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQ7L3FCV66 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MALEIC HYDRAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

greater than 572 °F (decomposes) (NTP, 1992), 298-300 °C | |

| Record name | MALEIC HYDRAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8806 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MALEIC HYDRAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.